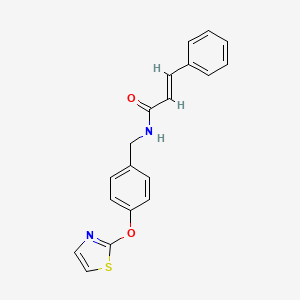![molecular formula C23H19NO5 B2668922 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid CAS No. 2241130-31-2](/img/structure/B2668922.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid” is a unique chemical with a complex structure . It is a solid substance .
Synthesis Analysis
The synthesis pathway for this compound involves several steps. First, the amine group is protected by reacting 9H-Fluorene with methoxycarbonyl chloride in the presence of DIPEA to form (9H-Fluoren-9-ylmethoxycarbonyl)amine. Then, the amide bond is formed by reacting (9H-Fluoren-9-ylmethoxycarbonyl)amine with 4-methoxyphenylacetic acid, DCC, and NHS in the presence of DIPEA. Finally, the amine group is deprotected by treating the resulting compound with HCl in methanol.Molecular Structure Analysis
The molecular formula of this compound is C26H25NO5, and its molecular weight is 431.5 g/mol. The SMILES string representation of the compound isCOCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protection of the amine group, the formation of the amide bond, and the deprotection of the amine group.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C26H25NO5, and its molecular weight is 431.5 g/mol.Wissenschaftliche Forschungsanwendungen
Protective Group in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used as a protective group for hydroxy-groups in the synthesis of peptides and oligonucleotides. This application is significant in the context of protecting functional groups that are sensitive to certain conditions required in chemical reactions. The Fmoc group can be conveniently removed without affecting other sensitive groups, showcasing its utility in complex synthesis sequences (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis, the Fmoc group serves as a cornerstone for developing novel methodologies that facilitate the synthesis of peptide amides. These methodologies highlight the Fmoc group's role in enhancing efficiency and purity in peptide synthesis, making it a crucial tool for researchers in the field of biochemistry and molecular biology (Funakoshi et al., 1988).
Facile Synthesis of Structurally Diverse Compounds
The use of Fmoc-protected intermediates has been explored for the facile synthesis of structurally diverse N-substituted hydroxamic acids. This approach utilizes solid-phase techniques to achieve high efficiency and versatility in synthesizing compounds with potential biological activities (Mellor & Chan, 1997).
Novel Linkers for Solid-Phase Synthesis
The synthesis and application of novel linkers based on the Fmoc group for solid-phase synthesis highlight its versatility and stability. These linkers offer higher acid stability compared to standard options, facilitating the immobilization and modification of various compounds, thus broadening the scope of solid-phase synthesis applications (Bleicher, Lutz, & Wuethrich, 2000).
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-21(22(26)27)14-9-11-15(12-10-14)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFYBPPLANNTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


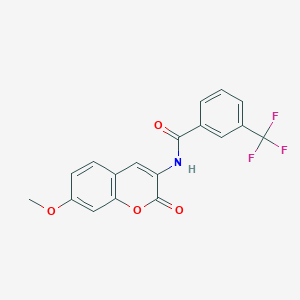
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
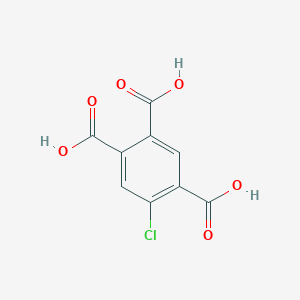


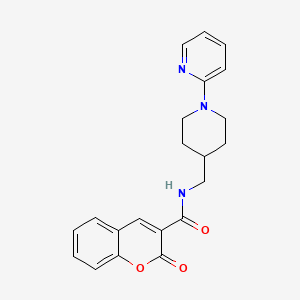
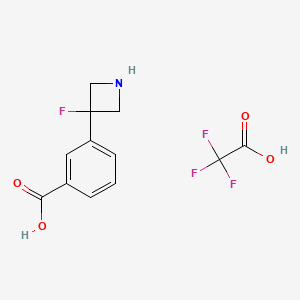
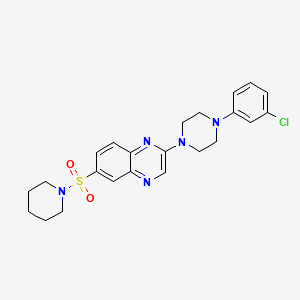

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)
![2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2668860.png)
